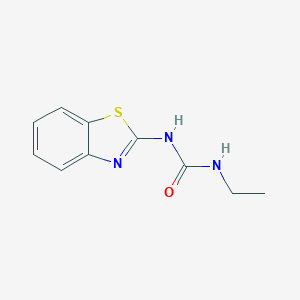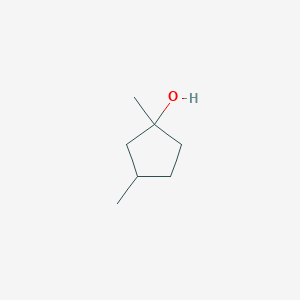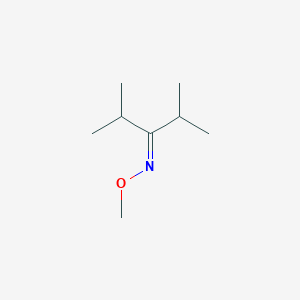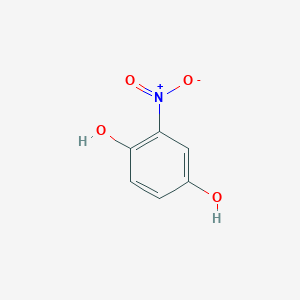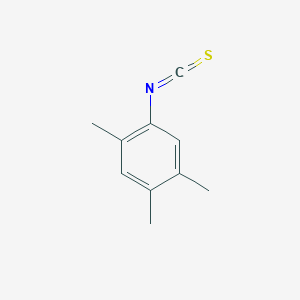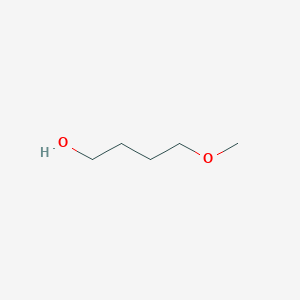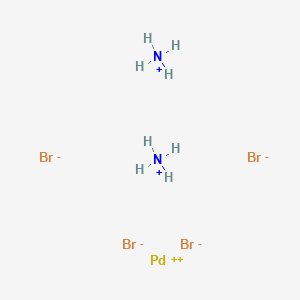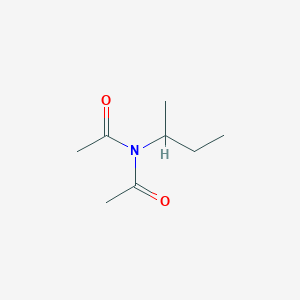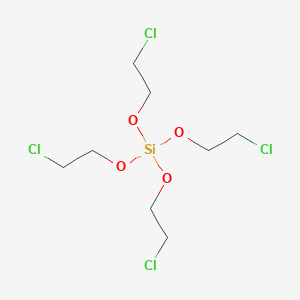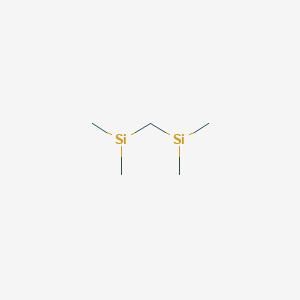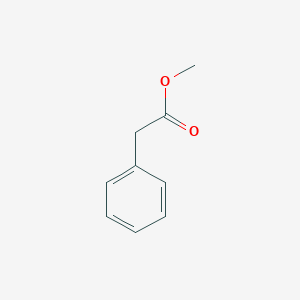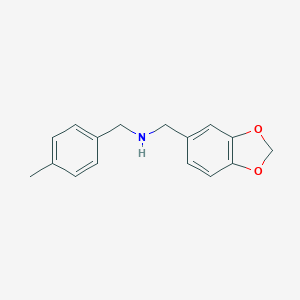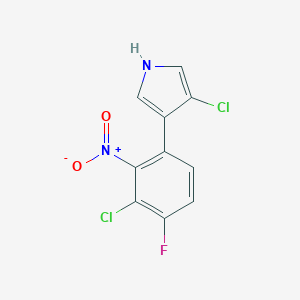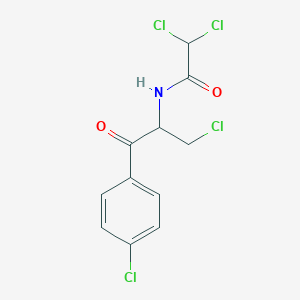![molecular formula C13H10S B094154 2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene CAS No. 16714-43-5](/img/structure/B94154.png)
2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene is a chemical compound that belongs to the family of thiophene derivatives. This compound has shown great potential in various scientific research applications, including its use as a building block for the synthesis of organic semiconductors and as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene may have potential therapeutic effects for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene in scientific research is its relatively simple synthesis method. However, one of the limitations of this compound is its low solubility in common organic solvents, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene. One possible direction is to further investigate its potential therapeutic effects for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to explore its potential use in the development of organic semiconductors for electronic devices. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene has been extensively studied for its potential use in various scientific research applications. This compound has been used as a building block for the synthesis of organic semiconductors, which have shown great potential in the development of electronic devices such as solar cells, LEDs, and transistors.
Eigenschaften
CAS-Nummer |
16714-43-5 |
|---|---|
Produktname |
2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene |
Molekularformel |
C13H10S |
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
2-but-3-en-1-ynyl-5-[(E)-pent-3-en-1-ynyl]thiophene |
InChI |
InChI=1S/C13H10S/c1-3-5-7-9-13-11-10-12(14-13)8-6-4-2/h3-5,10-11H,2H2,1H3/b5-3+ |
InChI-Schlüssel |
IYPUSHHAQOAKMQ-HWKANZROSA-N |
Isomerische SMILES |
C/C=C/C#CC1=CC=C(S1)C#CC=C |
SMILES |
CC=CC#CC1=CC=C(S1)C#CC=C |
Kanonische SMILES |
CC=CC#CC1=CC=C(S1)C#CC=C |
Synonyme |
2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



